molecular formula C28H28N2O2 B2553842 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 851406-82-1

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

Cat. No.: B2553842
CAS No.: 851406-82-1
M. Wt: 424.544
InChI Key: XCWKRWQXZSJOAQ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide is a complex organic compound that features a quinoline core, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine, followed by further functionalization to introduce the diphenylpropanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized quinoline derivatives .

Scientific Research Applications

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Properties

CAS No.

851406-82-1

Molecular Formula

C28H28N2O2

Molecular Weight

424.544

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C28H28N2O2/c1-19-13-14-20(2)27-24(19)17-23(28(32)30-27)15-16-29-26(31)18-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,25H,15-16,18H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

XCWKRWQXZSJOAQ-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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